molecular formula C19H18ClNO2 B5037054 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline

4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline

Cat. No. B5037054
M. Wt: 327.8 g/mol
InChI Key: PLPNZRHWEJZDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
In addition to its antitumor and antimalarial activity, 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline has also been shown to exhibit anti-inflammatory and antioxidant activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the compound's potential use in combination with other anticancer agents to improve its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline and its potential use in other areas such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline involves the reaction of 4-chloro-6-methoxy-2-methylquinoline with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline has been studied for its potential use in scientific research in various fields such as pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

properties

IUPAC Name

4-chloro-6-methoxy-3-[(4-methoxyphenyl)methyl]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-12-16(10-13-4-6-14(22-2)7-5-13)19(20)17-11-15(23-3)8-9-18(17)21-12/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPNZRHWEJZDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.